
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is a chemical compound with the molecular formula C13H26O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with 2-ethylpentanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The oxetane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of UV-curable coatings, adhesives, and inks.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. In medicinal chemistry, the compound can act as a stable motif, influencing the physicochemical properties of drugs and enhancing their metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-3-((2-ethylhexyloxy)methyl)oxetane
- 3-Ethyl-3-((2-oxiranylmethoxy)methyl)oxetane
Uniqueness
3-Ethyl-3-(((2-ethylpentyl)oxy)methyl)oxetane is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
644986-31-2 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
3-ethyl-3-(2-ethylpentoxymethyl)oxetane |
InChI |
InChI=1S/C13H26O2/c1-4-7-12(5-2)8-14-9-13(6-3)10-15-11-13/h12H,4-11H2,1-3H3 |
Clave InChI |
ONWHDDGIEMJHKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)COCC1(COC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


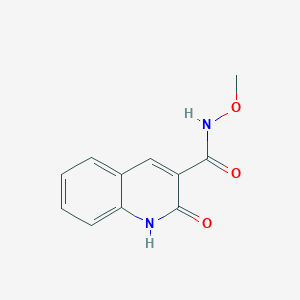


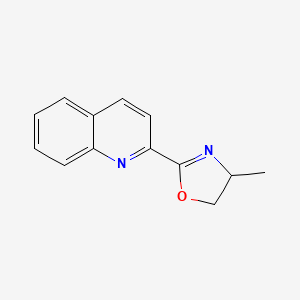
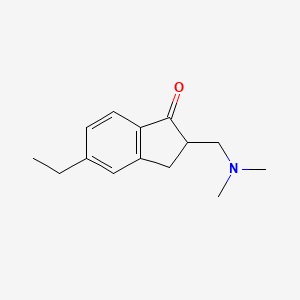
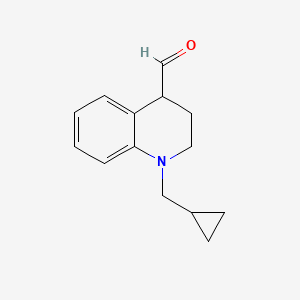


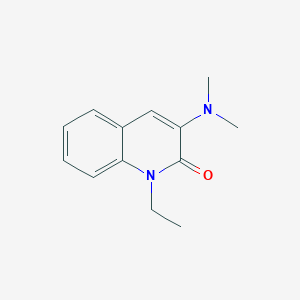
![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)
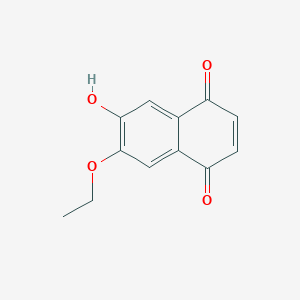


![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
